3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Description
3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C17H16N8 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.14979254 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are iNOS and COX-2 proteins . These proteins play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 controls the production of prostaglandin E2 (PGE2), another pro-inflammatory mediator .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to have a high binding affinity to the COX-2 active site, exhibiting similar binding interactions as the native ligand celecoxib . This interaction results in the inhibition of NO and PGE2 production, as well as the production of cytokines (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage cells .
Biochemical Pathways
The compound affects the inflammatory response pathway. When macrophages are stimulated by a pathological injury, they release different pro-inflammatory cytokines like IL-β, IL-6, and TNF-α, and iNOS and COX-2 as inflammatory mediators . By inhibiting iNOS and COX-2, the compound reduces the production of NO and PGE2, thereby reducing inflammation .
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to inhibit NO and PGE2 production, as well as cytokine production, in LPS-induced RAW264.7 macrophage cells . Some compounds showed the highest inhibitory effect on NO production and exhibited high PGE2 inhibition . They also exhibited high cytokines inhibition .
Properties
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-12-14-15(3-1-4-19-14)23-7-9-24(10-8-23)16-11-17(21-13-20-16)25-6-2-5-22-25/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESXBIIDVODTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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